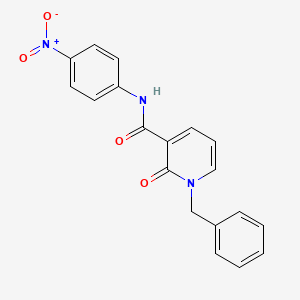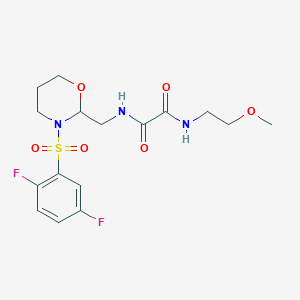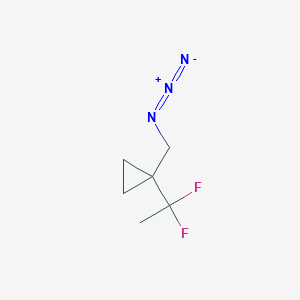![molecular formula C8H16N4 B2742793 [(1R,3S)-3-(Azidomethyl)cyclohexyl]methanamine CAS No. 2243505-56-6](/img/structure/B2742793.png)
[(1R,3S)-3-(Azidomethyl)cyclohexyl]methanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(1R,3S)-3-(Azidomethyl)cyclohexyl]methanamine, also known as TMT, is a psychoactive compound that has gained attention in recent years due to its unique mechanism of action and potential applications in neuroscience research. TMT is a derivative of cyclohexylamine and is structurally similar to phencyclidine (PCP) and ketamine, two well-known dissociative anesthetics. However, unlike PCP and ketamine, TMT is not a recreational drug and is primarily used in laboratory settings for research purposes.
作用机制
The exact mechanism of action of [(1R,3S)-3-(Azidomethyl)cyclohexyl]methanamine is not fully understood, but it is believed to act as an agonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1) receptor. TRPV1 is a non-selective cation channel that is activated by a variety of stimuli, including heat, capsaicin, and acid. This compound is thought to activate TRPV1 by binding to a specific site on the receptor, leading to the influx of calcium ions and the depolarization of neurons.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in rodents. This compound exposure leads to the activation of the hypothalamic-pituitary-adrenal (HPA) axis, resulting in the release of stress hormones such as corticosterone. This compound exposure also leads to the activation of the sympathetic nervous system, resulting in an increase in heart rate and blood pressure.
实验室实验的优点和局限性
One advantage of [(1R,3S)-3-(Azidomethyl)cyclohexyl]methanamine is its potent and specific activation of the olfactory system, making it a useful tool for studying olfactory processing and behavior. Additionally, this compound has been shown to produce consistent behavioral effects across different species and strains of rodents. However, one limitation of this compound is its potential to cause stress and anxiety in rodents, which can confound experimental results.
未来方向
There are several potential future directions for research on [(1R,3S)-3-(Azidomethyl)cyclohexyl]methanamine. One area of interest is the role of TRPV1 in olfactory processing and behavior. Additionally, this compound could be used to study the neural circuits underlying social behavior and aggression in rodents. Finally, this compound could be used in conjunction with other tools, such as optogenetics and chemogenetics, to investigate the neural mechanisms underlying behavior and cognition.
合成方法
[(1R,3S)-3-(Azidomethyl)cyclohexyl]methanamine can be synthesized using a multistep process that involves the reaction of cyclohexylamine with sodium azide, followed by reduction with lithium aluminum hydride. The resulting product is then treated with formaldehyde to yield this compound. The synthesis of this compound is relatively straightforward and can be carried out using standard laboratory equipment.
科学研究应用
[(1R,3S)-3-(Azidomethyl)cyclohexyl]methanamine has been used in a variety of scientific research applications, primarily in the field of neuroscience. This compound is a potent activator of the olfactory system and has been used to study the neural mechanisms underlying odor perception and processing. This compound has also been used to investigate the role of the olfactory system in social behavior and aggression in rodents.
属性
IUPAC Name |
[(1R,3S)-3-(azidomethyl)cyclohexyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N4/c9-5-7-2-1-3-8(4-7)6-11-12-10/h7-8H,1-6,9H2/t7-,8+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFFVGGFGLMEMLM-SFYZADRCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)CN=[N+]=[N-])CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C[C@H](C1)CN=[N+]=[N-])CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3-dimethyl-7-(thiophen-2-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2742711.png)
![N-{[3-(2-chlorophenyl)-5-isoxazolyl]methyl}-2-methylpropanamide](/img/structure/B2742713.png)
![2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2742714.png)
![N-cyclopropyl-2-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)acetamide](/img/structure/B2742717.png)
![3-Cyclopropyl-1-{1-[2-(2,4-dichlorophenoxy)propanoyl]piperidin-4-yl}imidazolidine-2,4-dione](/img/structure/B2742718.png)
![4-(N,N-diethylsulfamoyl)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2742720.png)




![6-(4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidine-1-carbonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2742728.png)

![2-Cyclopentyl-1-{4-[6-(methylsulfanyl)pyridine-3-carbonyl]piperazin-1-yl}ethan-1-one](/img/structure/B2742732.png)
![5-bromo-2-chloro-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2742733.png)